

# An In-depth Technical Guide to the Infrared Spectrum of Solid Diiron Nonacarbonyl

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Compound of Interest		
Compound Name:	Diiron nonacarbonyl	
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#### Introduction

**Diiron nonacarbonyl**, Fe<sub>2</sub>(CO)<sub>9</sub>, is a pivotal organometallic compound first synthesized via a photochemical route in 1905.[1] Its structure, featuring two iron centers bridged by three carbonyl ligands, was an early example confirming the existence of bridging carbonyls.[1] The compound is an orange, micaceous solid that is virtually insoluble in common solvents and decomposes at 100 °C (373 K) before melting.[1][2] This insolubility and thermal instability mean that spectroscopic data are almost exclusively available for the solid state, making solid-state infrared (IR) spectroscopy a critical tool for its characterization.[1][3] This guide provides a detailed overview of the solid-state infrared spectrum of Fe<sub>2</sub>(CO)<sub>9</sub>, experimental protocols for its measurement, and an interpretation of its key vibrational modes.

# **Quantitative Spectroscopic Data**

The solid-state infrared spectrum of **diiron nonacarbonyl** is characterized by distinct absorption bands corresponding to the stretching vibrations of its terminal and bridging carbonyl (CO) ligands. In the C≡O stretching region (1700–2200 cm<sup>-1</sup>), three primary bands are observed in the infrared spectrum.[1] The lower frequency band is assigned to the bridging carbonyls, while the higher frequency bands are attributed to the terminal carbonyls.

A comprehensive assignment of the optically active vibrational modes for solid Fe<sub>2</sub>(CO)<sub>9</sub>, based on infrared and Raman data, is summarized below. The assignments are presented using D<sub>3</sub>h symmetry, which is a good approximation for the molecule.[1][4]



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment (Symmetry)	Vibrational Mode Description
2081	Strong	E'	Terminal C≡O Stretch
2039	Strong	A2"	Terminal C≡O Stretch
1855	Strong	E'	Bridging C≡O Stretch
621	Medium	E'	Fe-C-O Bend
606	Strong	A2"	Fe-C-O Bend
558	Medium	E'	Fe-C-O Bend
458	Strong	A2"	Fe-C Stretch
422	Medium	E'	Fe-C Stretch

Table 1: Summary of key infrared absorption bands for solid **diiron nonacarbonyl**. Data compiled from multiple spectroscopic studies.[1][4]

# **Experimental Protocols**

The acquisition of a high-quality solid-state infrared spectrum of  $Fe_2(CO)_9$  requires careful attention to the synthesis of the compound and the preparation of the sample for analysis.

# Synthesis of Diiron Nonacarbonyl (Fe<sub>2</sub>(CO)<sub>9</sub>)

The original and most common method for synthesizing  $Fe_2(CO)_9$  involves the photochemical irradiation of iron pentacarbonyl ( $Fe(CO)_5$ ).[2]

- Reactant Preparation: A solution of iron pentacarbonyl in a suitable solvent, such as glacial acetic acid, is prepared.[2]
- Photolysis: The solution is irradiated with ultraviolet (UV) light. This process causes the dissociation of a CO ligand from Fe(CO)<sub>5</sub>, leading to the formation of a reactive Fe(CO)<sub>4</sub> intermediate, which then reacts with another molecule of Fe(CO)<sub>5</sub>.
- Reaction: The overall reaction is: 2 Fe(CO)<sub>5</sub> → Fe<sub>2</sub>(CO)<sub>9</sub> + CO.[2]



• Product Isolation: Golden-orange crystals of Fe<sub>2</sub>(CO)<sub>9</sub> precipitate from the solution due to its poor solubility. The solid product is then isolated by filtration, washed, and dried.

Safety Note: Iron pentacarbonyl is highly toxic and volatile. All procedures should be conducted in a well-ventilated fume hood.

## Sample Preparation for Solid-State IR Spectroscopy

Due to its insolubility, Fe<sub>2</sub>(CO)<sub>9</sub> cannot be analyzed in solution. The spectrum must be obtained from a solid sample, typically prepared as a dispersion in a transparent matrix.[1][5]

- Polyethylene (PE) Disc Method:
  - Finely ground Fe<sub>2</sub>(CO)<sub>9</sub> powder is thoroughly mixed with polyethylene powder.
  - The mixture is placed in a die press and compressed under high pressure to form a thin, translucent disc.[1]
  - This method is particularly useful for the far-infrared region where other matrices like KBr absorb.
- Nujol Mull Method:
  - A small amount of the solid Fe<sub>2</sub>(CO)<sub>9</sub> is placed in an agate mortar.[5]
  - A few drops of Nujol (a heavy mineral oil) are added.
  - The mixture is ground with a pestle until a smooth, paste-like mull is formed. This reduces the particle size to minimize light scattering.[5]
  - The mull is then spread thinly between two infrared-transparent salt plates (e.g., KBr or Csl).[5] The plates are pressed together to create a thin film for analysis. The characteristic C-H stretching and bending bands from the Nujol will be present in the spectrum but typically do not interfere with the carbonyl stretching region.[5]

## **Spectrometer and Data Acquisition**

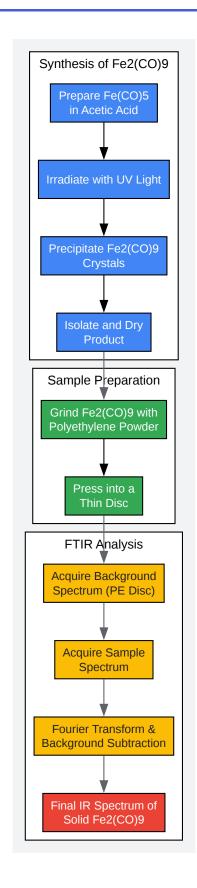


- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
- Measurement: The prepared sample (PE disc or salt plates) is placed in the sample holder of the spectrometer.
- Data Collection: A background spectrum of the pure matrix (PE disc or salt plates with Nujol) is collected first. Subsequently, the sample spectrum is recorded. The instrument's software automatically subtracts the background spectrum to yield the spectrum of Fe<sub>2</sub>(CO)<sub>9</sub>.
- Spectral Range: For analysis of carbonyl modes, the spectrum is typically recorded from 4000 cm<sup>-1</sup> to 400 cm<sup>-1</sup>.[4]

# **Visualized Experimental Workflow**

The following diagram illustrates the logical workflow for the synthesis and spectroscopic analysis of solid **diiron nonacarbonyl**.





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Caption: Workflow for obtaining the solid-state IR spectrum of Fe<sub>2</sub>(CO)<sub>9</sub>.



# Interpretation and Significance

The infrared spectrum of Fe<sub>2</sub>(CO)<sub>9</sub> provides direct insight into its molecular structure. The presence of distinct bands for terminal and bridging carbonyls was early evidence for its D<sub>3</sub>h symmetric structure with three bridging CO ligands.[1] The lower frequency of the bridging CO stretch (ca. 1855 cm<sup>-1</sup>) compared to the terminal stretches (ca. 2040-2080 cm<sup>-1</sup>) is a hallmark of this bonding mode. In a bridging carbonyl, the carbon atom is bonded to two metal centers, which weakens the C≡O bond and lowers its vibrational frequency. This phenomenon is a classic example of how IR spectroscopy can be used to elucidate the structure of complex molecules, particularly in organometallic chemistry.[5]

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